rel-(4aR,7aR)-4-(3-methylbenzyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one
Description
rel-(4aR,7aR)-4-(3-methylbenzyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one is a pyrrolo-oxazine derivative characterized by a bicyclic framework combining pyrrolidine and oxazine rings. The compound features a 3-methylbenzyl substituent at position 4 and a ketone group at position 3. Its stereochemistry (rel-(4aR,7aR)) is critical for its spatial orientation, which influences interactions with biological targets.
Properties
IUPAC Name |
(4aR,7aR)-4-[(3-methylphenyl)methyl]-5,6,7,7a-tetrahydro-4aH-pyrrolo[3,4-b][1,4]oxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-3-2-4-11(5-10)8-16-12-6-15-7-13(12)18-9-14(16)17/h2-5,12-13,15H,6-9H2,1H3/t12-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTLQQNSQDOJLI-CHWSQXEVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3CNCC3OCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2[C@@H]3CNC[C@H]3OCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Bicyclic骨架
A Boc-protected pyrrolidine precursor undergoes thioamide formation (e.g., 1,1-dimethylethyl 5-(aminothioxomethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate), followed by cyclocondensation with α-chloroketones to install the thiazole ring. For the oxazinone system, replacing the thiazole with an oxazine moiety requires ketone incorporation at position 3.
Key Reaction :
Conditions: K₂CO₃ in THF, 60°C, 12h.
Stereochemical Control
The rel-(4aR,7aR) configuration necessitates enantioselective synthesis or resolution. PubChem data for (4aR,7aR)-4-methyloctahydropyrrolo[3,4-b]oxazine (CID 82594409) highlights the use of chiral starting materials, such as (R)-proline derivatives, to induce stereochemistry.
Asymmetric Cyclization
A stereoselective Mannich reaction or enzymatic resolution can establish the 4aR and 7aR centers. For example, enzymatic hydrolysis of a racemic ester intermediate (e.g., using lipase PS-30) yields enantiomerically enriched alcohol, which is oxidized to the ketone.
Example :
Functional Group Interconversion
Ketone Formation
Oxidation of a secondary alcohol precursor (e.g., using Jones reagent) installs the 3-keto group:
Purification and Characterization
Final purification via column chromatography (SiO₂, EtOAc/hexane) and characterization by ¹H/¹³C NMR, HRMS, and X-ray crystallography confirm structure and stereochemistry.
Challenges and Optimization
-
Stereochemical Purity : Chiral HPLC or diastereomeric salt formation (e.g., with tartaric acid) resolves racemic mixtures.
-
Regioselectivity : Directed ortho-metalation guides benzylation to the 4-position.
-
Yield Improvement : Microwave-assisted synthesis reduces reaction times (e.g., 30 min vs. 12h).
Comparative Data
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 3-methylbenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxazin ring, potentially converting it to a more saturated structure.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium carbonate in the presence of suitable electrophiles.
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of more saturated hexahydropyrrolo[3,4-b][1,4]oxazin derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar oxazine structures exhibit anticancer properties. For instance, derivatives of hexahydropyrrolo[3,4-b][1,4]oxazine have been shown to inhibit tumor growth in vitro and in vivo. The mechanism often involves the modulation of cell cycle progression and induction of apoptosis in cancer cells .
Neuroprotective Effects
Research suggests that certain derivatives of this compound may have neuroprotective effects. They potentially act as inhibitors of neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease . These compounds can enhance neuronal survival under stress conditions.
Antimicrobial Properties
The oxazine ring structure is associated with antimicrobial activity. Compounds similar to rel-(4aR,7aR)-4-(3-methylbenzyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one have demonstrated efficacy against a range of bacterial strains, including drug-resistant variants. This property is particularly valuable in the development of new antibiotics .
Polymer Chemistry
In materials science, the incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability. The unique structure allows for the design of functional polymers with specific properties such as improved elasticity and resistance to degradation under environmental stressors .
Photonic Applications
The compound's optical properties make it suitable for applications in photonics. Its ability to undergo reversible photoisomerization can be exploited in the development of light-responsive materials used in sensors and optical devices .
Enzyme Inhibition
Studies have shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic profiles that may be beneficial in treating metabolic disorders .
Drug Delivery Systems
The compound's lipophilic nature allows it to be used in drug delivery systems where it can facilitate the transport of hydrophilic drugs across biological membranes. This property is crucial for enhancing the bioavailability of poorly soluble drugs .
Summary Table of Applications
| Application Area | Specific Use Cases | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibition of tumor growth |
| Neuroprotective agents | Reduction of oxidative stress | |
| Antimicrobial agents | Efficacy against drug-resistant bacteria | |
| Materials Science | Functional polymers | Enhanced mechanical properties |
| Photonic devices | Light-responsive materials | |
| Biochemistry | Enzyme inhibitors | Altered metabolic pathways |
| Drug delivery systems | Improved bioavailability |
Mechanism of Action
The mechanism of action of rel-(4aR,7aR)-4-(3-methylbenzyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₄H₁₈N₂O₂ (inferred from structural analogs in and ).
- Molecular Weight : ~242.3 g/mol (estimated based on similar compounds in and ).
- Physical Properties : Predicted density of 1.049±0.06 g/cm³ and boiling point of 322.2±17.0 °C, comparable to benzyl-substituted analogs .
Comparison with Similar Compounds
Structural and Functional Group Variations
a) Substituent Effects
b) Functional Group Modifications
Stereochemical and Configuration Differences
Pharmacokinetic and Physicochemical Properties
Research Findings and Implications
- Stereochemistry Matters : The rel-(4aR,7aR) configuration is associated with optimal binding in pyrrolo-oxazine derivatives, as seen in moxifloxacin intermediates .
- Substituent Trade-offs : Bulky groups like 3-methylbenzyl enhance lipophilicity but may require formulation adjustments to address solubility limitations .
- Prodrug Potential: Boc-protected analogs () demonstrate how esterification can modulate pharmacokinetics for targeted delivery .
Biological Activity
The compound rel-(4aR,7aR)-4-(3-methylbenzyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one is a heterocyclic organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant studies.
Chemical Structure and Properties
- Molecular Formula : C14H18N2O2
- CAS Number : 1422142-18-4
The compound features a hexahydropyrrolo structure fused with an oxazine ring, which contributes to its unique biological properties.
Recent studies have indicated that this compound acts as an inhibitor of Transient Receptor Potential Channel 6 (TRPC6) . TRPC6 channels are implicated in various pathological conditions, including kidney diseases and cardiovascular disorders. Inhibition of TRPC6 may provide therapeutic benefits in treating conditions such as:
- Nephrotic syndrome
- Diabetic nephropathy
- Heart failure
In vitro Studies
- TRPC6 Inhibition : The compound has been shown to effectively inhibit TRPC6 activity in vitro. This inhibition was assessed using electrophysiological techniques that demonstrated a significant reduction in TRPC6-mediated currents in cell lines expressing the channel.
- Neuroprotective Effects : In studies involving neuronal cell cultures, the compound exhibited neuroprotective effects against oxidative stress-induced cell death. This suggests potential applications in neurodegenerative diseases.
In vivo Studies
- Animal Models : In rodent models of diabetic nephropathy, administration of this compound resulted in improved renal function and reduced proteinuria. These findings highlight its potential as a therapeutic agent for kidney-related disorders.
- Cardiovascular Benefits : Preliminary studies have also indicated that the compound may have cardioprotective effects, reducing myocardial ischemia-reperfusion injury in animal models.
Data Tables
| Study Type | Model/Methodology | Key Findings |
|---|---|---|
| In vitro | Electrophysiological assays | Significant inhibition of TRPC6 currents |
| In vitro | Neuronal cell cultures | Neuroprotection against oxidative stress |
| In vivo | Rodent models of diabetic nephropathy | Improved renal function and reduced proteinuria |
| In vivo | Ischemia-reperfusion injury models | Reduced myocardial injury |
Q & A
Q. How can researchers mitigate batch-to-batch variability in stereochemical composition?
- Methodology : Implement in-process controls (IPC) using inline FTIR to monitor reaction progress. Use chiral stationary phases for preparative HPLC to isolate the desired diastereomer. Validate batches via ¹H-NMR (NOESY for spatial configuration) .
Pharmacological & Mechanistic Studies
Q. What in vivo models are appropriate for evaluating the compound’s efficacy in neurological disorders?
Q. How can researchers elucidate the compound’s mechanism of action at the molecular level?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
